molecular formula C9H11NO B2762689 3-(But-2-en-1-yloxy)pyridine CAS No. 1567522-13-7

3-(But-2-en-1-yloxy)pyridine

Cat. No.: B2762689
CAS No.: 1567522-13-7
M. Wt: 149.193
InChI Key: SOVDTJLOJRLWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(But-2-en-1-yloxy)pyridine” is a pyridine derivative . It is also known as "3-[(1E)-1-Buten-3-yn-1-yl] pyridine" . The molecular formula of this compound is C9H11NO .


Molecular Structure Analysis

Pyridine is structurally related to benzene, with one methine group replaced by a nitrogen atom . Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron. The nitrogen atom is also sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .


Chemical Reactions Analysis

Pyridine derivatives, such as “this compound”, are known to undergo various chemical reactions. For instance, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 149.19 . Pyridine is a water-miscible liquid with an unpleasant fish-like smell .

Scientific Research Applications

Pyridine Derivatives in Medicinal Chemistry

Pyridine-based Compounds in Drug Discovery : Pyridine derivatives, including 3-(But-2-en-1-yloxy)pyridine, have been widely utilized in medicinal chemistry due to their versatile biological activities. These compounds have shown significant antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Their ability to act as effective chemosensors also highlights their utility in analytical chemistry, demonstrating their broad range of applications in both drug discovery and development processes (Abu-Taweel et al., 2022).

Anticancer Potential : Pyridine-based Cu(II) complexes have emerged as potent anticancer agents, offering a new avenue for cancer treatment. These complexes exhibit superior anticancer activity against various cancer cell lines, which could be attributed to their enhanced solubility and bioavailability, overcoming the limitations faced by most organic compounds. The interaction of pyridine derivatives with Cu(II) ions leads to the formation of stable complexes, potentially increasing the pharmacological effects of these compounds and presenting them as promising candidates in the fight against cancer (Alshamrani, 2023).

Pyridine Derivatives in Agrochemical Applications

Role in Agrochemical Discovery : The discovery process for new agrochemicals, including fungicides, insecticides, and herbicides, has benefited from the chemical versatility of pyridine-based compounds. Intermediate Derivatization Methods have been identified as a crucial approach in enhancing the discovery efficiency of novel lead compounds in the agrochemical field. This approach helps in shortening research phases and meeting market demands promptly, showcasing the importance of pyridine derivatives in the development of new agrochemical solutions (Guan et al., 2016).

Safety and Hazards

The safety information for “3-(But-2-en-1-yloxy)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Properties

IUPAC Name

3-[(E)-but-2-enoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-3-7-11-9-5-4-6-10-8-9/h2-6,8H,7H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVDTJLOJRLWGA-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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